BenchChemオンラインストアへようこそ!

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

Structure-Activity Relationship Positional Isomerism Drug Design

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid (CAS 1784790-08-4; also named 2,2-dimethylchromane-7-carboxylic acid) belongs to the 2,2-dimethyl-1-benzopyran class—a privileged scaffold in drug discovery recognized for its ability to interact with diverse biological targets including ion channels and G-protein-coupled receptors. The compound features a chromane bicyclic core bearing geminal dimethyl groups at the 2-position and a carboxylic acid functionality at the 7-position of the benzene ring (molecular formula C₁₂H₁₄O₃, MW 206.24 g/mol).

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13495267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=C(C=C2)C(=O)O)C
InChIInChI=1S/C12H14O3/c1-12(2)6-5-8-3-4-9(11(13)14)7-10(8)15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
InChIKeyGLKKDGJHGQKAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic Acid: A Position-Specific Chromane Building Block for CNS-Oriented Medicinal Chemistry


2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid (CAS 1784790-08-4; also named 2,2-dimethylchromane-7-carboxylic acid) belongs to the 2,2-dimethyl-1-benzopyran class—a privileged scaffold in drug discovery recognized for its ability to interact with diverse biological targets including ion channels and G-protein-coupled receptors [1]. The compound features a chromane bicyclic core bearing geminal dimethyl groups at the 2-position and a carboxylic acid functionality at the 7-position of the benzene ring (molecular formula C₁₂H₁₄O₃, MW 206.24 g/mol) . This specific positional substitution pattern differentiates it from the more commonly studied 6-carboxylic acid isomer and the 4-oxo derivatives, creating distinct spatial and electronic properties that influence downstream molecular recognition in target-focused library synthesis [2].

Why 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic Acid Cannot Be Replaced by Isomeric Chromane Carboxylic Acids


Positional isomerism on the 2,2-dimethylchromane scaffold produces compounds that are structurally identical by molecular formula yet functionally divergent in biological systems. The 6-carboxylic acid isomer (CAS 2039-47-6; XLogP3 ≈ 2.4, TPSA ≈ 46.5 Ų) [1] displays distinct lipophilicity and hydrogen-bonding geometry compared to the 7-substituted target compound, which directly affects membrane permeability and target binding pose [2]. The 8-carboxylic acid isomer (CAS 82553-56-8; reported LogP ≈ 2.49) [3] introduces steric constraints near the chromane oxygen that alter conformational preferences. Furthermore, the 4-oxo-7-carboxylic acid analog (CAS 2091625-58-8) adds a ketone that flattens the pyran ring and changes electron distribution, shifting reactivity and pharmacokinetic profile . These differences are not cosmetic—in the 2,2-dimethylchromane series, a substituent shift from the 6- to the 7-position has been shown to reorient the carboxylic acid vector, which is critical when the carboxylate serves as a key anchoring pharmacophore in enzyme active sites such as monoacylglycerol lipase (MAGL) [4].

Quantitative Differentiation Evidence: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic Acid vs. Closest Analogs


Carboxylic Acid Positional Isomerism: 7-COOH vs. 6-COOH – Physicochemical Property Divergence

The target compound (7-COOH; CAS 1784790-08-4) and its 6-carboxylic acid isomer (6-COOH; CAS 2039-47-6) share identical molecular formula (C₁₂H₁₄O₃) and molecular weight (206.24 g/mol) yet differ in the spatial orientation of the carboxyl pharmacophore. The 6-COOH isomer has an XLogP3-AA value of 2.4 and a topological polar surface area (TPSA) of approximately 46.5 Ų [1]. The 7-COOH isomer relocates the carboxylic acid to the meta position relative to the chromane oxygen, altering the dipole moment vector and hydrogen-bond acceptor/donor geometry. This positional shift has practical consequences: in a patent series targeting monoacylglycerol lipase (MAGL), the 7-carboxylic acid-substituted chromane was specifically employed as the preferred coupling partner to generate arylpyrazolopyridine modulators, whereas the 6-substituted analog was not disclosed as a productive intermediate in the same synthetic sequence [2].

Structure-Activity Relationship Positional Isomerism Drug Design

7-COOH vs. 8-COOH: Steric and Lipophilicity Differentiation Between Ortho-Positioned Isomers

The 8-carboxylic acid positional isomer (CAS 82553-56-8) places the carboxyl group adjacent (ortho) to the chromane ring oxygen, introducing intramolecular hydrogen-bonding potential and steric compression absent in the 7-COOH isomer. The 8-COOH isomer has a reported LogP of approximately 2.49 and PSA of 46.53 Ų [1]. While the 7-COOH isomer's LogP has not been independently reported in a peer-reviewed database, the positional difference between 7- and 8-substitution on the chromane scaffold is known from the broader 2,2-dimethylchroman SAR literature to alter both metabolic stability (via steric shielding of the pyran oxygen) and target selectivity profiles, particularly in potassium channel modulation where 6-substitution is extensively characterized while 7-substitution remains relatively underexplored [2].

Lipophilicity Steric Effects Medicinal Chemistry

7-COOH Dihydro vs. 7-COOH 4-Oxo Derivative: Oxidation State Determines Synthetic Versatility

The 4-oxo analog (2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid; CAS 2091625-58-8; MW 220.22, C₁₂H₁₂O₄) is the ketone-oxidized counterpart of the target compound. The presence of the C4 ketone introduces a conjugated enone system that alters the pyran ring from a flexible half-chair conformation (target compound) to a flattened geometry, modifying both the pKa of the carboxylic acid (estimated shift of ~0.2–0.5 units more acidic due to electron withdrawal) and the reactivity at the adjacent C3 position . The target dihydro compound retains the sp³-hybridized C3 and C4 positions, enabling functionalization strategies (e.g., C–H activation, enolate alkylation) that are precluded in the 4-oxo analog. This difference in oxidation state directly determines which downstream derivatives can be accessed [1].

Synthetic Chemistry Building Block Oxidation State

Gem-Dimethyl Effect: 2,2-Dimethylchromane-7-COOH vs. Unsubstituted Chromane-7-COOH – Thorpe–Ingold Acceleration and Metabolic Shielding

Comparison of the target compound (2,2-dimethyl substituted) with unsubstituted chroman-7-carboxylic acid (CAS 527681-33-0; MW 178.18; C₁₀H₁₀O₃) reveals the impact of the gem-dimethyl group. The Thorpe–Ingold effect predicts that the gem-dimethyl substitution at C2 accelerates cyclization reactions and stabilizes the chromane ring toward oxidative ring-opening, a property exploited in the solid-phase synthesis of 2,2-dimethylbenzopyran combinatorial libraries [1]. Moreover, the gem-dimethyl group increases lipophilicity (estimated ΔLogP ≈ +0.8 to +1.0 relative to the unsubstituted chromane) and provides steric shielding of the pyran oxygen from metabolic oxidation, a feature that the broader 2,2-dimethylbenzopyran literature identifies as critical for improving microsomal stability [2]. The unsubstituted chroman-7-carboxylic acid finds use as a generic MAGL modulator building block [3], but its lack of gem-dimethyl substitution limits its application in programs requiring enhanced metabolic stability or where the Thorpe–Ingold effect is needed for synthetic efficiency.

Thorpe-Ingold Effect Metabolic Stability Lipophilicity

Specific Synthetic Utility: 7-Carboxylic Acid as a Privileged Coupling Partner for MAGL-Targeted Arylpyrazolopyridines

Janssen Pharmaceutica's patent family (WO 2023/0145249 A1, US 2023/0145249) explicitly discloses chroman-7-carboxylic acid derivatives as key intermediates in the synthesis of arylpyrazolopyridine-based monoacylglycerol lipase (MAGL) modulators for treating pain, depression, and neurological disorders [1]. The 7-position carboxylic acid serves as the anchor point for amide coupling to construct the final pharmacophore. Critically, the patent specifies that the chromane-7-carboxylic acid scaffold (including its 2,2-dimethyl variant) is the preferred regioisomer for this series; the corresponding 6- or 8-carboxylic acid isomers are not exemplified in the same synthetic context, underscoring the positional specificity required for productive coupling to the pyrazolopyridine core [1]. This patent-validated synthetic role provides a tangible, application-specific reason to select the 7-COOH positional isomer over its 6-COOH or 8-COOH counterparts for MAGL-focused drug discovery programs.

Monoacylglycerol Lipase CNS Drug Discovery Patent-Validated Intermediate

Procurement-Relevant Application Scenarios for 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic Acid


MAGL Modulator Lead Optimization: Position-Specific Building Block for CNS Therapeutics

As evidenced by Janssen Pharmaceutica's patent WO 2023/0145249 A1, the 7-carboxylic acid chromane scaffold is the preferred regioisomer for constructing arylpyrazolopyridine-based monoacylglycerol lipase (MAGL) modulators [1]. Medicinal chemistry teams pursuing MAGL inhibition for pain, major depressive disorder, or bipolar disorder should procure the 7-COOH isomer specifically—not the 6-COOH or 8-COOH alternatives—to align with patent-validated synthetic routes and to ensure the carboxylate vector matches the binding pose requirements established in this chemical series.

Privileged Scaffold Library Synthesis: Gem-Dimethylchromane Core for Diversity-Oriented Synthesis

The 2,2-dimethylbenzopyran scaffold is a recognized privileged structure capable of interacting with multiple unrelated biological targets [2]. The 7-carboxylic acid variant provides a single, well-defined functional handle for solid-phase or solution-phase library construction via amide coupling, esterification, or Curtius rearrangement. The gem-dimethyl group accelerates cyclization (Thorpe–Ingold effect) during scaffold assembly and enhances metabolic stability relative to unsubstituted chromane analogs [3], making this compound the recommended starting material for diversity-oriented synthesis campaigns targeting GPCRs, ion channels, or serine hydrolases.

Positional SAR Studies on 2,2-Dimethylchromane Carboxylic Acids: Mapping the Pharmacophore Trajectory

For structure-activity relationship studies aimed at systematically mapping the effect of carboxylate position on the 2,2-dimethylchromane core, the 7-COOH isomer fills a critical data gap. Extensive SAR has been published for 6-substituted 2,2-dimethylchromans as KATP channel modulators [4], but the 7-substituted series remains comparatively underexplored. Procuring the 7-COOH compound alongside the 6-COOH (CAS 2039-47-6) and 8-COOH (CAS 82553-56-8) isomers enables a complete positional scan, generating intellectual property-differentiating data on how the carboxylate trajectory affects target affinity, selectivity, and physicochemical properties.

Neuroprotective Agent Development: Extended Benzopyran-Cinnamic Acid Hybrids

The broader 2,2-dimethylbenzopyran chemotype has demonstrated neuroprotective activity superior to the clinical drug edaravone in oxygen-glucose deprivation (OGD) assays [5]. While the published neuroprotection series primarily utilized the 2,2-dimethylbenzopyran core linked to cinnamic acid via non-carboxylic acid linkages, the 7-carboxylic acid derivative provides a chemically orthogonal attachment point for generating novel amide- or ester-linked hybrids. The 7-COOH position places the linker at the benzene ring distal to the pyran oxygen, potentially preserving the chromane ring's redox-active properties while enabling modular SAR expansion.

Quote Request

Request a Quote for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.